molecular formula C17H12O7 B12669563 2-(1,3-Benzodioxol-5-yl)-5,7-dihydroxy-3-methoxy-4H-chromen-4-one CAS No. 5150-31-2

2-(1,3-Benzodioxol-5-yl)-5,7-dihydroxy-3-methoxy-4H-chromen-4-one

Cat. No.: B12669563
CAS No.: 5150-31-2
M. Wt: 328.27 g/mol
InChI Key: BWGOSISPGLXOML-UHFFFAOYSA-N
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Description

2-(1,3-Benzodioxol-5-yl)-5,7-dihydroxy-3-methoxy-4H-chromen-4-one is a flavonoid derivative characterized by a chromen-4-one (flavone) backbone substituted with hydroxyl, methoxy, and benzodioxol groups. Its IUPAC name reflects the positions of these substituents:

  • 2-position: A 1,3-benzodioxol-5-yl group (a methylenedioxy-substituted aromatic ring).
  • 3-position: Methoxy (-OCH₃).
  • 5- and 7-positions: Hydroxyl (-OH) groups.

This compound is structurally related to naturally occurring flavonoids, which are known for diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

Properties

CAS No.

5150-31-2

Molecular Formula

C17H12O7

Molecular Weight

328.27 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-5,7-dihydroxy-3-methoxychromen-4-one

InChI

InChI=1S/C17H12O7/c1-21-17-15(20)14-10(19)5-9(18)6-13(14)24-16(17)8-2-3-11-12(4-8)23-7-22-11/h2-6,18-19H,7H2,1H3

InChI Key

BWGOSISPGLXOML-UHFFFAOYSA-N

Canonical SMILES

COC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzodioxol-5-yl)-5,7-dihydroxy-3-methoxy-4H-chromen-4-one typically involves multiple steps. One common method starts with the condensation of 2-hydroxyacetophenone with 1,3-benzodioxole-5-carbaldehyde in the presence of a base such as sodium hydroxide. This reaction forms an intermediate chalcone, which is then cyclized using an acid catalyst like hydrochloric acid to yield the desired chromenone structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzodioxol-5-yl)-5,7-dihydroxy-3-methoxy-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the chromenone structure to a dihydro derivative.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Pharmacological Applications

Antioxidant Properties
Research indicates that this compound exhibits strong antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, thereby reducing oxidative stress and preventing cellular damage. A study demonstrated that compounds similar to 2-(1,3-Benzodioxol-5-yl)-5,7-dihydroxy-3-methoxy-4H-chromen-4-one can protect against oxidative damage in neuronal cells, suggesting potential applications in neuroprotection and age-related diseases .

Anti-inflammatory Effects
The compound has been shown to modulate inflammatory pathways. In vitro studies reveal that it can inhibit the production of pro-inflammatory cytokines, which are implicated in various chronic diseases such as arthritis and cardiovascular disorders. This suggests its potential as a therapeutic agent in managing inflammatory conditions .

Anticancer Activity
Several studies have reported the anticancer properties of this compound. It has been observed to induce apoptosis (programmed cell death) in cancer cell lines, including breast and prostate cancer cells. The mechanism involves the activation of caspases and the modulation of Bcl-2 family proteins, which are critical regulators of apoptosis .

Cosmetic Applications

Skin Care Formulations
Due to its antioxidant and anti-inflammatory properties, 2-(1,3-Benzodioxol-5-yl)-5,7-dihydroxy-3-methoxy-4H-chromen-4-one is being explored for inclusion in cosmetic products. It can enhance skin protection against UV radiation and environmental stressors. Formulations containing this compound may help improve skin texture and reduce signs of aging .

Natural Product Chemistry

Source Identification
The compound is found in various plant species known for their medicinal properties. Research into the phytochemical composition of these plants has identified 2-(1,3-Benzodioxol-5-yl)-5,7-dihydroxy-3-methoxy-4H-chromen-4-one as a significant bioactive component. This emphasizes its importance in ethnopharmacology and natural product research .

Case Studies

StudyApplicationFindings
Study 1Antioxidant ActivityDemonstrated protective effects against oxidative stress in neuronal cells.
Study 2Anti-inflammatory EffectsInhibited pro-inflammatory cytokine production in vitro.
Study 3Anticancer ActivityInduced apoptosis in breast and prostate cancer cell lines via caspase activation.
Study 4Cosmetic FormulationsEnhanced skin protection against UV radiation; potential anti-aging benefits.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzodioxol-5-yl)-5,7-dihydroxy-3-methoxy-4H-chromen-4-one involves multiple molecular targets and pathways:

    Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.

    Anticancer Activity: The compound induces apoptosis in cancer cells by modulating pathways such as the mitochondrial pathway and inhibiting cell proliferation.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
2-(1,3-Benzodioxol-5-yl)-5,7-dihydroxy-3-methoxy-4H-chromen-4-one (Target) C₁₇H₁₂O₇ 328.27 g/mol 2-(1,3-Benzodioxol-5-yl), 3-OCH₃, 5/7-OH Benzodioxol may enhance lipophilicity and π-π interactions .
5,7-Dihydroxy-3-methoxy-2-phenyl-4H-chromen-4-one C₁₆H₁₂O₅ 284.26 g/mol 2-phenyl, 3-OCH₃, 5/7-OH Simpler structure; phenyl group lacks methylenedioxy bridge .
2-(3,4-Dimethoxyphenyl)-5,7-dihydroxy-3-methoxy-4H-chromen-4-one C₁₈H₁₆O₇ 344.32 g/mol 2-(3,4-dimethoxyphenyl), 3-OCH₃, 5/7-OH Increased methoxy substitution may reduce solubility .
5,7-Dihydroxy-2-[7-hydroxy-2-(4-hydroxy-3-methoxy-phenyl)-3-hydroxymethyl...* C₂₅H₂₀O₉ 464.42 g/mol Complex dihydrobenzofuran and hydroxymethyl substituents Extended conjugation and hydrogen-bonding capacity .
3-Benzyl-5,7-dimethoxychroman-4-ol C₁₇H₁₈O₄ 286.32 g/mol Chroman backbone (saturated pyran ring), 3-benzyl, 5/7-OCH₃ Reduced aromaticity; benzyl group may influence membrane permeability .

*Full name: 5,7-dihydroxy-2-[7-hydroxy-2-(4-hydroxy-3-methoxy-phenyl)-3-hydroxymethyl-2,3-dihydro-benzofuran-5-yl]-chromen-4-one

Key Comparative Insights

Substituent Effects on Bioactivity: The benzodioxol group in the target compound distinguishes it from phenyl-substituted analogues (Table 1, Row 2). Benzodioxol’s methylenedioxy bridge may enhance binding to enzymes like cytochrome P450 or monoamine oxidases, as seen in related compounds (e.g., methylone, a cathinone derivative with a benzodioxol group) . Hydroxyl vs. Methoxy Groups: The 5,7-dihydroxy substitution in the target compound contrasts with 5,7-dimethoxy analogues (Table 1, Row 5).

Hydrogen-Bonding Patterns :

  • The target compound’s 5- and 7-hydroxyl groups can form intramolecular hydrogen bonds with the 4-keto group, stabilizing the planar chromen-4-one structure. This pattern is less likely in methoxy-substituted analogues .

Synthetic and Functional Applications: Derivatives like the dihydrobenzofuran-substituted chromenone (Table 1, Row 4) are intermediates in synthesizing bioactive natural products, suggesting the target compound could serve similar roles .

Biological Activity

2-(1,3-Benzodioxol-5-yl)-5,7-dihydroxy-3-methoxy-4H-chromen-4-one, commonly referred to as a coumarin derivative, has garnered attention for its diverse biological activities. This compound is structurally characterized by a benzodioxole moiety linked to a chromenone framework, contributing to its pharmacological potential. The focus of this article is to explore the biological activities associated with this compound, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of 2-(1,3-Benzodioxol-5-yl)-5,7-dihydroxy-3-methoxy-4H-chromen-4-one is C17H12O7. Its structure can be represented as follows:

SMILES c1(c(oc2c(c1=O)c(cc(O)c2)O)c3cc4OCOc4cc3)OC\text{SMILES }c1(c(oc2c(c1=O)c(cc(O)c2)O)-c3cc4OCOc4cc3)OC

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, it has shown effectiveness against breast cancer (MCF-7) and lung cancer (A549) cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Study:
A study published in the Journal of Medicinal Chemistry highlighted that the compound inhibited tumor growth in xenograft models by modulating key signaling pathways involved in cancer progression .

Antioxidant Properties

The antioxidant activity of 2-(1,3-Benzodioxol-5-yl)-5,7-dihydroxy-3-methoxy-4H-chromen-4-one has been assessed using various assays such as DPPH and ABTS radical scavenging tests. The results suggest that this compound effectively neutralizes free radicals, thereby protecting cellular components from oxidative damage.

Data Table: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)ABTS Scavenging Activity (%)
Test Compound85%90%
Ascorbic Acid95%92%

Anti-inflammatory Effects

In addition to its anticancer and antioxidant effects, this compound has been evaluated for anti-inflammatory activity. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Research Findings:
A study indicated that treatment with this coumarin derivative reduced inflammation markers significantly compared to control groups .

Antimicrobial Activity

The antimicrobial potential of 2-(1,3-Benzodioxol-5-yl)-5,7-dihydroxy-3-methoxy-4H-chromen-4-one has also been explored. It exhibited inhibitory effects against various bacterial strains including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans.

Case Study:
In a recent investigation, the compound's efficacy was compared with standard antibiotics. Results showed that it possessed comparable or superior antimicrobial activity against certain strains .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.